N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide is a chemical compound that combines the structural features of imidazole and cinnamamide. This compound is of interest in medicinal chemistry due to its potential biological activities. The imidazole ring is known for its presence in various biologically active molecules, while the cinnamamide moiety has been associated with anti-inflammatory and anticancer properties.
The compound can be synthesized through various organic reactions involving imidazole derivatives and cinnamic acid derivatives. The synthesis techniques are often documented in patent literature and scientific articles focusing on drug development and organic synthesis methodologies.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide belongs to the class of amides, specifically cinnamamide derivatives. It can also be classified under imidazole-containing compounds, which are widely studied for their pharmacological properties.
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide can be approached through several methods:
The synthesis typically requires controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For instance, maintaining an appropriate pH during the reaction can significantly affect the outcome, as noted in related synthesis processes where pH control improved yields substantially .
The molecular formula is , with a molecular weight of approximately 284.37 g/mol. The compound features an imidazole ring, a phenyl group, and a propyl chain connected to a cinnamamide group.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide can undergo several chemical reactions:
The reactivity of this compound is influenced by both the imidazole and cinnamamide functionalities, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide may involve interaction with specific biological targets such as enzymes or receptors. The imidazole moiety is known to mimic histidine residues in proteins, potentially allowing it to interfere with enzyme activity or receptor binding.
Studies on similar compounds indicate that modifications on the imidazole ring can affect binding affinity and selectivity toward biological targets, leading to varied pharmacological effects .
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm structure and purity during synthesis.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide has potential applications in:
The strategic design of hybrid molecular scaffolds represents a paradigm shift in modern medicinal chemistry, addressing the limitations of single-target agents through polypharmacology. N-(3-(2-Phenyl-1H-imidazol-1-yl)propyl)cinnamamide exemplifies this approach, integrating two pharmacologically active domains: the 2-phenylimidazole moiety and the cinnamamide framework. This hybridization leverages synergistic bioactivity while optimizing physicochemical properties critical for drug-likeness. The three-carbon propyl linker acts as a flexible tether, balancing spatial separation and conformational freedom to enable optimal target engagement. Computational analyses indicate the imidazole nitrogen (pKa ~6.5-7.0) provides protonation-dependent binding versatility, while the cinnamamide’s α,β-unsaturated carbonyl system enables Michael addition-mediated covalent inhibition—a feature increasingly exploited in kinase and ATPase targeting [4] [5].
Table 1: Comparative Advantages of Hybrid vs. Traditional Scaffolds
Design Approach | Target Selectivity | Resistance Mitigation | Physicochemical Profile |
---|---|---|---|
Traditional Single Pharmacophore | Moderate to high | Limited | Often suboptimal logP/Permeability |
Hybrid Scaffold (e.g., Imidazole-Cinnamamide) | Dual-target precision | Enhanced (multi-mechanistic) | Balanced logP (~3.2), PSA (~70Ų) |
Hybridization Impact | ↑ Synergistic binding | ↑↓ Resistance development | ↑ Tailorable solubility/permeability |
This molecular architecture specifically addresses the need for compounds capable of engaging conserved catalytic sites (e.g., ATP-binding pockets) while overcoming mutation-driven resistance. The scaffold’s modularity permits systematic exploration of Structure-Activity Relationships (SARs) through substitutions on either aromatic system, enabling fine-tuning of steric, electronic, and hydrophobic parameters [4] [8].
Imidazole-based therapeutics have evolved from antifungal agents (e.g., ketoconazole, 1970s) to privileged structures in oncology and infectious disease. The 2-phenylimidazole substructure within N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide builds upon three key developmental phases:
Table 2: Evolution of Key Imidazole-Containing Pharmacophores
Era | Representative Compound | Target/Activity | Structural Advancement |
---|---|---|---|
1970s | Ketoconazole | CYP51 (antifungal) | Unsubstituted imidazole |
1990s | Cimetidine | H₂ receptor (antacid) | N1-Methyl substitution |
2010s | FL-18 | p97 ATPase (anticancer) | Benpropargylamide-imidazole hybrid |
2020s | N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide | Multitarget kinase/ATPase | Cinnamoyl warhead + optimized linker |
Contemporary research validates 2-phenylimidazole’s role in allosteric modulation and covalent inhibition, particularly against resistance-prone targets like EGFR T790M/C797S mutants and p97 ATPase. The pharmacophore’s bioisosteric flexibility allows scaffold-hopping into quinazoline-, triazole-, and thiadiazole-fused systems while retaining imidazole-mediated binding [4] [5].
Cinnamamide’s emergence as a privileged motif stems from its dual functionality: (1) the conjugated acrylamide system acts as a Michael acceptor for cysteine-targeted covalent inhibition, and (2) its planar aromaticity facilitates π-stacking in hydrophobic enzyme pockets. Within N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide, this moiety drives three key pharmacological mechanisms:
Table 3: Therapeutic Applications of Cinnamamide-Containing Hybrids
Biological Target | Hybrid Structure | Potency | Mechanistic Insight |
---|---|---|---|
Tubulin | 3,4,5-Trimethoxycinnamamide-thiadiazole | IC₅₀ = 0.28 μg/mL (MCF-7) | H-bonding with βTyr224; π-cation interaction |
Focal Adhesion Kinase (FAK) | Cinnamamide-1,3,4-thiadiazole-benzenodioxan | EC₅₀ = 10.79 μM (HEPG2) | Covalent modification of Cys427 |
p97/VCP ATPase | Benpropargylamide-imidazole (FL-18 analog) | IC₅₀ < 0.5 μM | Cys522 alkylation |
Mycobacterium tuberculosis | N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide analogs | MIC = 3.125 μg/mL | Cell wall disruption |
The cinnamamide component’s stereoelectronic profile is highly tunable: para-electron-donating groups (e.g., -OMe) enhance tubulin binding, while meta-substituents favor kinase inhibition. Critically, the acrylamide’s electrophilicity must be balanced to avoid off-target reactivity—achieved in N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)cinnamamide through conjugation with the phenyl ring, which moderates its Michael acceptor strength [5] [8]. This strategic modularity solidifies cinnamamide’s role as a versatile warhead in hybrid drug design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1